molecular formula C11H16N2O2 B13515328 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid

5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid

Cat. No.: B13515328
M. Wt: 208.26 g/mol
InChI Key: OIIMFJCGUXKNKA-UHFFFAOYSA-N
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Description

5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound featuring a pyrazole ring substituted with a cyclohexyl group and a carboxylic acid group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid typically involves the reaction of cyclohexylamine with 1-methyl-1H-pyrazole-3-carboxylic acid under specific conditions. The reaction is often carried out in the presence of a catalyst and under controlled temperature and pressure to ensure high yield and purity .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and minimize costs. This often includes the use of continuous flow reactors and automated systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions

5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol or aldehyde.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or aldehydes, while reduction may produce alcohols .

Scientific Research Applications

5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

  • 5-hydroxy-1-methyl-1H-pyrazole-3-carboxylic acid methyl ester
  • 5-methyl-1H-pyrazole-3-carboxylic acid
  • 5-{[Cyclohexyl(methyl)amino]methyl}-1-methyl-1H-pyrazole-3-carboxylic acid

Uniqueness

5-cyclohexyl-1-methyl-1H-pyrazole-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. This uniqueness makes it valuable for specific applications where other similar compounds may not be as effective .

Properties

Molecular Formula

C11H16N2O2

Molecular Weight

208.26 g/mol

IUPAC Name

5-cyclohexyl-1-methylpyrazole-3-carboxylic acid

InChI

InChI=1S/C11H16N2O2/c1-13-10(7-9(12-13)11(14)15)8-5-3-2-4-6-8/h7-8H,2-6H2,1H3,(H,14,15)

InChI Key

OIIMFJCGUXKNKA-UHFFFAOYSA-N

Canonical SMILES

CN1C(=CC(=N1)C(=O)O)C2CCCCC2

Origin of Product

United States

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